Drostanolone Enanthate

Description

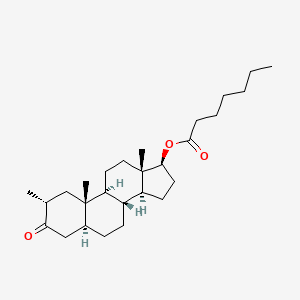

The exact mass of the compound this compound is 416.32904526 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZYASFVYLKPE-PCWAKFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928535 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-31-5 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Characterization of Drostanolone Enanthate Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the chemical characterization of Drostanolone enanthate reference standards. It details experimental protocols for various analytical techniques, presents quantitative data in structured tables, and includes visualizations of experimental workflows to aid in the accurate identification and purity assessment of this anabolic androgenic steroid.

Physicochemical Properties

This compound ((2α,5α,17β)-2-methyl-17-[(1-oxoheptyl)oxy]-androstan-3-one) is a synthetic derivative of dihydrotestosterone. As a reference standard, its identity, purity, and stability are critical for accurate analytical testing.

| Property | Value |

| CAS Number | 13425-31-5 |

| Molecular Formula | C₂₇H₄₄O₃ |

| Molecular Weight | 416.6 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in ethanol, soluble in vegetable oils |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as C-H stretching and bending vibrations.[1][2]

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: Fourier-Transform Infrared Spectrometer

-

Sample Preparation: A small amount of the this compound reference standard is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Table of Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 | C-H stretching (alkane) |

| ~1730 | C=O stretching (ester) |

| ~1715 | C=O stretching (ketone) |

| ~1450 | C-H bending (methylene) |

| ~1380 | C-H bending (methyl) |

| ~1170 | C-O stretching (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Instrument: 300 MHz or higher NMR Spectrometer

-

Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, sufficient number of scans for adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence.

-

Expected ¹H and ¹³C NMR Chemical Shift Regions

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 0.7 - 2.5 | Steroid backbone protons |

| ¹H | 0.8 - 1.2 | Methyl protons |

| ¹H | 2.2 - 2.4 | Protons adjacent to carbonyl groups |

| ¹H | 4.5 - 4.7 | Proton at C-17 |

| ¹³C | 10 - 60 | Aliphatic carbons |

| ¹³C | ~212 | Ketone carbonyl carbon (C-3) |

| ¹³C | ~174 | Ester carbonyl carbon |

| ¹³C | ~82 | Carbon at C-17 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique used for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation: Dissolve the reference standard in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Derivatization with a silylating agent (e.g., MSTFA) may be employed to improve volatility and chromatographic performance.

-

GC Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Expected Mass Spectral Data

| m/z | Assignment |

| 416 | [M]⁺ (Molecular Ion) |

| 304 | [M - C₇H₁₂O₂]⁺ (Loss of enanthate side chain) |

| 289 | Further fragmentation of the steroid backbone |

| 113 | [C₇H₁₃O]⁺ (Enanthate side chain fragment) |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound reference standards.

Experimental Protocol: HPLC

-

Instrument: HPLC system with a UV detector.

-

Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. For example, a gradient starting from 60% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Data Presentation

The purity of the this compound reference standard is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Table of Chromatographic Purity Data

| Parameter | Specification |

| Purity | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Conclusion

The comprehensive chemical characterization of this compound reference standards requires a multi-technique approach. The combination of spectroscopic methods (FT-IR, NMR, and MS) for structural confirmation and chromatographic techniques (HPLC) for purity assessment ensures the quality and reliability of the reference material for its intended use in research, quality control, and forensic applications. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals in the field.

References

In Vitro Anti-Estrogenic Activity of Drostanolone: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the in vitro anti-estrogenic activity of Drostanolone (B1670957). As an anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT), Drostanolone's clinical applications have included the treatment of estrogen receptor-positive breast cancer, predicated on its anti-estrogenic properties. This document synthesizes the available scientific literature to detail its proposed mechanisms of action, present detailed protocols for key in vitro validation assays, and offer a framework for interpreting potential experimental outcomes. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in endocrinology and oncology research.

Note on Drostanolone Enanthate: In vitro studies assess the biological activity of the parent compound, Drostanolone. The enanthate ester is a prodrug modification that extends the drug's half-life in vivo and is cleaved to release free Drostanolone. Therefore, this guide focuses on the activity of Drostanolone itself, which is the active molecule in a laboratory setting.

Introduction and Proposed Mechanisms of Action

Drostanolone (2α-methyl-dihydrotestosterone) is a synthetic derivative of dihydrotestosterone (DHT). Unlike testosterone (B1683101), DHT and its derivatives like Drostanolone cannot be converted into estrogens by the enzyme aromatase (CYP19A1)[1]. This inherent non-aromatizable nature forms the foundation of its anti-estrogenic profile. The literature suggests two primary mechanisms through which Drostanolone exerts its anti-estrogenic effects in vitro:

-

Inhibition of the Aromatase Enzyme: It has been proposed that Drostanolone can directly inhibit the activity of aromatase, the enzyme responsible for converting androgens (like testosterone and androstenedione) into estrogens (like estradiol (B170435) and estrone)[2]. By blocking this conversion, Drostanolone would reduce the local synthesis of estrogens in tissues, thereby decreasing the activation of estrogen receptors.

-

Competitive Binding to the Estrogen Receptor (ER): Drostanolone may act as a competitive antagonist of the estrogen receptor[3][4][5]. By binding to ERα or ERβ, it could prevent the endogenous ligand, 17β-estradiol (E2), from binding and initiating the downstream signaling cascade that leads to the transcription of estrogen-responsive genes. Studies on its parent compound, DHT, have shown that it can compete with estradiol for binding to the estrogen receptor[6]. An early study on Drostanolone propionate (B1217596) also indicated an effect on oestradiol binding in target tissues, supporting this mechanism[7].

These mechanisms are not mutually exclusive and may act in concert to produce a robust anti-estrogenic effect.

Quantitative Data Summary

Table 1: Expected Outcomes of In Vitro Anti-Estrogenic Assays for Drostanolone

| Assay Type | Target | Parameter Measured | Expected Outcome for Drostanolone | Reference Data (Proxy: DHT) |

| Aromatase Inhibition Assay | Aromatase (CYP19A1) | IC50 / Kᵢ | Inhibition of estradiol production | Down-regulates aromatase expression and reduces estradiol production in murine aortic endothelial cells[9]. Inhibits estrogen accumulation in rat granulosa cells[10]. |

| Estrogen Receptor Binding | Estrogen Receptor α/β | Kᵢ / RBA | Competitive binding against 17β-estradiol | Competes with estradiol for binding to the cytosolic estrogen receptor of mouse breast tissue[6]. |

| ER-Mediated Reporter Assay | Estrogen Response Element (ERE) | IC50 | Inhibition of E2-induced reporter gene expression | Inhibits estrogen-mediated increases of progesterone (B1679170) receptor content (an estrogen-responsive event)[6]. |

| Cell Proliferation Assay | ER+ Cells (e.g., MCF-7) | IC50 / % Inhibition | Inhibition of E2-induced cell proliferation | Dose-dependent inhibition of MCF-7 cell growth[8][11]. |

Experimental Protocols

The following sections detail the methodologies for the principal in vitro assays used to characterize the anti-estrogenic activity of a test compound like Drostanolone.

Aromatase Inhibition Assay

This assay directly measures a compound's ability to inhibit the conversion of an androgenic substrate to an estrogen. The most common method utilizes human placental microsomes as a source of aromatase and measures the production of a radiolabeled or fluorescent product.

Protocol: Human Placental Microsome Aromatase Activity Assay

-

Source of Enzyme: Use commercially available or laboratory-prepared human placental microsomes, which are a rich source of aromatase[3].

-

Substrate: A common substrate is [1β-³H]-androst-4-ene-3,17-dione. Aromatization releases the ³H atom, which forms tritiated water (³H₂O).

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the buffer, as the reaction is NADPH-dependent.

-

Add the human placental microsomes (e.g., 25-50 µg of protein per well)[12].

-

-

Inhibitor Preparation:

-

Dissolve Drostanolone in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial dilutions to obtain a range of test concentrations. Letrozole or 4-hydroxy-androstenedione can be used as positive controls for inhibition[3].

-

-

Assay Procedure:

-

In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, NADPH-generating system, microsomes, and varying concentrations of Drostanolone or control inhibitor.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme[12].

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Termination and Measurement:

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unreacted substrate) by adding a charcoal-dextran slurry and centrifuging.

-

Measure the radioactivity in an aliquot of the aqueous supernatant using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each Drostanolone concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of Drostanolone and use non-linear regression to determine the IC50 value.

-

Estrogen Receptor Competitive Binding Assay

This assay determines if and with what affinity a compound binds to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen ligand.

Protocol: ER Competitive Binding Assay with Rat Uterine Cytosol

-

Receptor Source: Prepare cytosol from the uteri of ovariectomized rats, which is a well-established source of estrogen receptors (primarily ERα)[2].

-

Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand that will be displaced by the test compound.

-

Assay Buffer: Prepare a suitable buffer such as TEDG (Tris, EDTA, Dithiothreitol, Glycerol)[2].

-

Competitor Preparation:

-

Dissolve Drostanolone and unlabeled 17β-estradiol (for the standard curve) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and prepare serial dilutions.

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the rat uterine cytosol (e.g., 50-100 µg protein per tube), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol or Drostanolone[2].

-

Include control tubes for:

-

Total Binding: Cytosol + [³H]-E2 only.

-

Non-specific Binding: Cytosol + [³H]-E2 + a high concentration (e.g., 100-fold excess) of unlabeled E2.

-

-

Incubate the tubes overnight (18-24 hours) at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Wash the HAP pellet multiple times with buffer to remove the unbound radioligand.

-

After the final wash and centrifugation, add scintillation fluid to the pellet.

-

-

Data Analysis:

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor (Drostanolone).

-

Determine the IC50 value (the concentration of Drostanolone that inhibits 50% of the specific [³H]-E2 binding) using non-linear regression. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Estrogen-Dependent Cell Proliferation (E-SCREEN) Assay

This cell-based assay assesses a compound's functional anti-estrogenic activity by measuring its ability to inhibit the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.

Protocol: Anti-Proliferative E-SCREEN Assay

-

Cell Line: Use the MCF-7 human breast adenocarcinoma cell line, which is ER-positive and proliferates in response to estrogens[13].

-

Culture Medium:

-

Maintain cells in a standard medium like Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS).

-

For the experiment, switch to a phenol (B47542) red-free medium containing charcoal-dextran stripped FBS. Phenol red is a weak estrogen agonist, and charcoal stripping removes endogenous steroids from the serum.

-

-

Assay Procedure:

-

Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24-48 hours.

-

Replace the seeding medium with the experimental medium.

-

Treat cells with:

-

Vehicle control (e.g., DMSO).

-

17β-estradiol (E2) at a concentration that induces proliferation (e.g., 10 pM).

-

Varying concentrations of Drostanolone alone (to check for agonist activity).

-

A fixed concentration of E2 (10 pM) combined with varying concentrations of Drostanolone (to measure antagonism).

-

A known anti-estrogen like Fulvestrant (ICI 182,780) or 4-hydroxytamoxifen (B85900) as a positive control[14][15].

-

-

Incubate the plates for 6-7 days, renewing the media mid-incubation.

-

-

Measurement of Cell Proliferation:

-

At the end of the incubation period, quantify cell number using a suitable method, such as:

-

Sulforhodamine B (SRB) Assay: Stains total cellular protein.

-

MTT or XTT Assay: Measures mitochondrial metabolic activity.

-

Crystal Violet Staining: Stains the nuclei of attached cells.

-

-

Read the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of E2-induced proliferation for each concentration of Drostanolone.

-

Plot the percentage of proliferation (relative to the E2-stimulated control) against the log concentration of Drostanolone to determine the IC50 value for growth inhibition.

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the classical genomic estrogen signaling pathway and the two proposed points of inhibition by Drostanolone.

Caption: Proposed mechanisms of Drostanolone's anti-estrogenic action.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing a test compound's anti-estrogenic activity using the E-SCREEN assay.

Caption: Experimental workflow for the E-SCREEN cell proliferation assay.

Conclusion

While direct quantitative in vitro data for Drostanolone's anti-estrogenic activity remains elusive in the public domain, its foundational chemistry as a non-aromatizable DHT derivative and historical use in treating ER-positive breast cancer provide a strong basis for its mechanisms of action. The primary proposed mechanisms are the inhibition of the aromatase enzyme and direct competitive antagonism at the estrogen receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these activities in vitro. Future studies are warranted to generate precise quantitative data (IC50, Kᵢ) to definitively characterize the anti-estrogenic potency of Drostanolone and compare it to other anti-estrogenic compounds used in research and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. epa.gov [epa.gov]

- 4. mcf7.com [mcf7.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antiestrogenic action of dihydrotestosterone in mouse breast. Competition with estradiol for binding to the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of drostanolone propionate on the binding of oestradiol and dihydrotestosterone by normal and malignant target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Testosterone and 5 alpha-dihydrotestosterone inhibit in vitro growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro effects of dihydrotestosterone on granulosa cell production of estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 13. E-SCREEN - Wikipedia [en.wikipedia.org]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

- 15. Effects of antioestrogens on the proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Drostanolone Enanthate in Solution: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of drostanolone (B1670957) enanthate in solution. Drawing upon data from analogous testosterone (B1683101) esters, this document outlines the principal degradation mechanisms, offers detailed experimental protocols for stability-indicating analysis, and presents visual representations of the degradation pathways. While specific quantitative stability data for drostanolone enanthate is not extensively available in public literature, the information herein, based on established knowledge of similar steroid esters, serves as a robust resource for researchers and formulation scientists.

Introduction to this compound Stability

This compound is an anabolic androgenic steroid that is a synthetic derivative of dihydrotestosterone (B1667394) (DHT). It is the enanthate ester of drostanolone. The stability of this compound in solution is a critical factor for its formulation, storage, and therapeutic efficacy. As with other esterified steroids, the primary point of chemical instability is the ester linkage, which is susceptible to hydrolysis. Environmental factors such as pH, temperature, and light can influence the rate and pathway of degradation.

In its solid form, this compound is relatively stable, with a shelf life of several years when stored at low temperatures (e.g., -20°C). However, in solution, its stability is significantly reduced. This guide will focus on the degradation pathways anticipated in solution under various stress conditions.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound in solution is the hydrolysis of the enanthate ester bond. This reaction yields the active parent compound, drostanolone, and enanthic acid. This process is analogous to the hydrolysis of other testosterone esters, such as testosterone cypionate and propionate, which are known to degrade into testosterone and the corresponding carboxylic acid.[1][2][3][4][5][6]

The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions are expected to catalyze the cleavage of the ester bond.

Diagram of Hydrolytic Degradation of this compound

Caption: Hydrolysis of this compound.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] Based on studies of analogous testosterone esters, this compound is likely to exhibit degradation under the following stress conditions:

-

Acidic and Basic Hydrolysis: As previously mentioned, these conditions are expected to be the primary drivers of degradation through ester hydrolysis.[2]

-

Oxidative Degradation: While some testosterone esters have shown stability against oxidation, it is a standard stress condition to investigate.[2] The steroid nucleus of drostanolone may be susceptible to oxidation under strong oxidizing conditions.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation pathways of the drostanolone molecule.

-

Photodegradation: Exposure to UV or visible light can induce degradation. Studies on testosterone have shown the formation of various photoproducts.[8][9][10][11][12]

The following table summarizes the expected degradation behavior of this compound based on data from analogous compounds.

| Stress Condition | Expected Outcome | Primary Degradation Product(s) | Reference (Analogous Compounds) |

| Acidic Hydrolysis | Significant Degradation | Drostanolone, Enanthic Acid | [2] |

| Alkaline Hydrolysis | Significant Degradation | Drostanolone, Enanthic Acid | [2][3] |

| Oxidative | Potential for Minor Degradation | Oxidized Drostanolone Species | [13] |

| Thermal | Degradation | Drostanolone and further degradants | [13] |

| Photolytic | Degradation | Photoproducts of Drostanolone | [8][9][10][11][12] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound, adapted from established protocols for testosterone esters.[2][13][14][15]

Sample Preparation for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

-

Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for a specified period. Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for an extended period.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.

Stability-Indicating UPLC-MS Method

A validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is crucial for separating and identifying the parent drug from its degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a high percentage of A, ramp up to a high percentage of B over several minutes, then return to initial conditions. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS Detector | Electrospray Ionization (ESI) in positive mode |

| MS Scan Mode | Full scan for identification of unknown degradants and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

Diagram of Experimental Workflow for Stability Analysis

Caption: Workflow for Forced Degradation Studies.

Potential Secondary Degradation Pathways

Following the initial hydrolysis to drostanolone, the steroid molecule itself may undergo further degradation under stress conditions.

-

Oxidation: The ketone and hydroxyl groups on the steroid ring are potential sites for oxidation, which could lead to the formation of additional impurities.

-

Photodegradation: As seen with testosterone, the α,β-unsaturated ketone system in the A-ring of drostanolone is a chromophore that can absorb UV light, leading to a variety of photoproducts through rearrangements and additions.[9][10]

Diagram of Potential Secondary Degradation of Drostanolone

Caption: Potential Secondary Degradation of Drostanolone.

Conclusion

The stability of this compound in solution is primarily dictated by the hydrolysis of its ester linkage, a reaction that is significantly influenced by pH. Forced degradation studies are crucial to fully characterize its stability profile and to develop and validate a robust stability-indicating analytical method. The experimental protocols and degradation pathways outlined in this guide, derived from data on analogous testosterone esters, provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to obtain specific quantitative stability data for this compound in various pharmaceutically relevant solvents and formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. sobraf.org [sobraf.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct photodegradation of androstenedione and testosterone in natural sunlight: inhibition by dissolved organic matter and reduction of endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. diva-portal.org [diva-portal.org]

An In-depth Spectroscopic Analysis of Drostanolone Enanthate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic analysis of Drostanolone enanthate, a synthetic anabolic-androgenic steroid. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound, including experimental protocols and data interpretation.

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is characterized by the addition of a methyl group at the C-2α position and the esterification of the 17β-hydroxyl group with enanthic acid. These structural modifications influence its pharmacokinetic and spectroscopic properties. A thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and metabolic studies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related compounds. It is important to note that while extensive data is available for related anabolic steroids, specific high-resolution NMR and detailed mass spectrometric fragmentation data for this compound are not widely published. The data presented here is a combination of available information for the Drostanolone core, the enanthate moiety from analogous compounds, and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| C18-H₃ | ~0.7-0.8 | s | Angular methyl group |

| C19-H₃ | ~1.0-1.1 | s | Angular methyl group |

| C2α-CH₃ | ~0.9-1.0 | d | Methyl group at C-2 |

| Enanthate CH₃ | ~0.8-0.9 | t | Terminal methyl of the ester chain |

| Enanthate (CH₂)₄ | ~1.2-1.6 | m | Methylene groups of the ester chain |

| Enanthate α-CH₂ | ~2.2-2.3 | t | Methylene group adjacent to the carbonyl |

| C17-H | ~4.5-4.7 | t | Proton at the ester linkage |

Note: Predicted values are based on the analysis of similar steroid structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C3 | >200 | Ketone carbonyl |

| C17 | ~80-85 | Carbon bearing the ester group |

| Enanthate C=O | ~170-175 | Ester carbonyl |

| C18 | ~11-13 | Angular methyl group |

| C19 | ~12-14 | Angular methyl group |

| C2α-CH₃ | ~14-16 | Methyl group at C-2 |

| Enanthate Chain | ~14-35 | Carbons of the enanthate moiety |

Note: Expected values are based on data from Drostanolone and testosterone (B1683101) enanthate. A study on testosterone enanthate reported ¹³C NMR signals for the enanthate moiety at approximately 16.4, 25.6, 31.9, and 37.3 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of two carbonyl groups (ketone and ester) and various C-H stretching and bending vibrations.

Table 3: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2930 | Strong | C-H Stretch | Aliphatic (steroid nucleus and enanthate chain) |

| ~2850 | Strong | C-H Stretch | Aliphatic (steroid nucleus and enanthate chain) |

| ~1730 | Strong | C=O Stretch | Ester |

| ~1705 | Strong | C=O Stretch | Ketone (cyclohexanone) |

| ~1450 | Medium | C-H Bend | Methylene and Methyl |

| ~1375 | Medium | C-H Bend | Methyl |

| ~1170 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The fragmentation of this compound in GC-MS with electron ionization (EI) is expected to involve the loss of the enanthate side chain and characteristic cleavages of the steroid nucleus.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 416 | [M]⁺ | Molecular ion |

| 304 | [M - C₇H₁₂O₂]⁺ | Loss of the enanthate side chain |

| 289 | [M - C₇H₁₂O₂ - CH₃]⁺ | Loss of the enanthate side chain and a methyl group |

| 129 | [C₇H₁₃O₂]⁺ | Enanthate side chain fragment |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of anabolic steroid esters.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard procedures for the analysis of anabolic steroids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology:

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be in absorbance or transmittance.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after the measurement.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

LC-MS System:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating anabolic steroids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer:

-

Ion Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Scan Mode: Acquire data in full scan mode to detect the molecular ion and in fragmentation mode (e.g., tandem MS or MS/MS) to obtain the fragmentation pattern.

-

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in ESI).

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

-

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the biological context of this compound's mechanism of action.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Simplified androgen receptor signaling pathway activated by Drostanolone.

References

The Evolution and Pharmacological Landscape of Drostanolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone (B1670957), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), has a rich history rooted in therapeutic applications, particularly in the treatment of breast cancer. Its unique chemical structure and pharmacological profile have led to the development of various derivatives, most notably esterified forms such as drostanolone propionate (B1217596) and drostanolone enanthate, to modulate its pharmacokinetic properties. This technical guide provides a comprehensive overview of the historical development, medicinal chemistry, structure-activity relationships (SAR), and pharmacological actions of Drostanolone and its derivatives. It delves into their mechanism of action through the androgen receptor (AR) signaling pathway, metabolic fate, and the analytical methodologies employed for their detection. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Historical Development

Drostanolone and its propionate ester were first described in 1959. Drostanolone propionate was subsequently introduced for medical use in 1961 under brand names such as Drolban, Masteril, and Masteron. Its primary clinical application was in the treatment of advanced inoperable breast cancer in postmenopausal women, owing to its anti-estrogenic properties. As a derivative of dihydrotestosterone (DHT), Drostanolone is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. This characteristic, combined with its moderate anabolic and weak androgenic effects, made it a suitable option for female patients, offering a reduced risk of virilization compared to other androgens.

The development of esterified derivatives, such as drostanolone propionate and the longer-acting this compound, was a key advancement in its clinical use. Esterification at the 17β-hydroxyl group prolongs the steroid's release from the injection site, thereby extending its duration of action and allowing for less frequent administration. While its medical use has largely been discontinued (B1498344) in favor of more targeted therapies, Drostanolone and its derivatives remain of interest in research for their distinct pharmacological properties and are illicitly used for physique and performance enhancement.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

Drostanolone is chemically known as 2α-methyl-5α-androstan-17β-ol-3-one. It is a modification of dihydrotestosterone (DHT) with a methyl group at the C2α position. This structural modification is crucial for its pharmacological profile.

Key Structural Features and their Impact:

-

5α-Reduced Structure: Like DHT, Drostanolone has a 5α-reduced A-ring, which prevents its aromatization to estrogen. This is a key feature contributing to its anti-estrogenic effects and favorable side-effect profile in terms of estrogen-related adverse events like gynecomastia and water retention.

-

2α-Methyl Group: The introduction of a methyl group at the 2α-position enhances the anabolic potency of the steroid. This is thought to be due to increased resistance to metabolic deactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue.

-

17β-Hydroxyl Group: This functional group is essential for binding to the androgen receptor. Esterification of this group with carboxylic acids, such as propionic acid (to form drostanolone propionate) or enanthic acid (to form this compound), creates prodrugs that are slowly hydrolyzed in the body to release the active drostanolone. The length of the ester chain dictates the half-life of the drug.

Synthesis of Drostanolone

The synthesis of Drostanolone typically starts from dihydrotestosterone (androstan-17β-ol-3-one). A common synthetic route involves the following key steps:

-

Formylation: Treatment of DHT with methyl formate (B1220265) in the presence of a strong base like sodium methoxide (B1231860) introduces a formyl group at the C2 position.

-

Catalytic Hydrogenation: The formyl group is then reduced to a methyl group via catalytic hydrogenation. This step can lead to the formation of the β-methyl isomer.

-

Epimerization: A strong base is used to equilibrate the methyl group to the more sterically favored equatorial α-position, yielding dromostanolone.

Synthesis of Drostanolone Esters

The ester derivatives are synthesized by reacting Drostanolone with the corresponding acyl chloride or anhydride (B1165640) (e.g., propionyl chloride for drostanolone propionate) in the presence of a base.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Drostanolone and its derivatives.

Table 1: Anabolic and Androgenic Ratings

| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |

| Testosterone (B1683101) | 100 | 100 | 1:1 |

| Drostanolone | 62-130 | 25-40 | ~3:1 |

Note: Ratings are relative to testosterone (rating of 100) and are based on animal studies. The range for Drostanolone reflects variability in reported data.

Table 2: In Vitro Anti-cancer Activity of this compound Metabolites

| Compound | Cell Line | IC50 (µM) |

| This compound (Parent) | HCT116 (Human Colon Cancer) | 3.1 ± 3.2 |

| Metabolite 9 | HCT116 (Human Colon Cancer) | 2.8 ± 0.2 |

Source: Data from a study on the biotransformation of this compound and the cytotoxic potential of its metabolites.

Experimental Protocols

General Protocol for Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of Drostanolone derivatives for the androgen receptor.

Methodology:

-

Receptor Source Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated male rats or from AR-overexpressing cell lines (e.g., LNCaP).

-

Radioligand Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Competitive Binding: In parallel incubations, add increasing concentrations of the unlabeled test compound (e.g., Drostanolone, Drostanolone propionate).

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA can then be calculated relative to a standard competitor like DHT.

General Protocol for MCF-7 Breast Cancer Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of Drostanolone derivatives on estrogen receptor-positive (ER+) breast cancer cells.

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a phenol (B47542) red-free medium containing charcoal-stripped serum for 24-48 hours to remove endogenous estrogens.

-

Treatment: Treat the cells with a stimulating concentration of estradiol (B170435) (E2) in the presence or absence of increasing concentrations of the test compound (Drostanolone or its derivatives).

-

Incubation: Incubate the cells for a specified period (e.g., 5-7 days).

-

Proliferation Assessment: Quantify cell proliferation using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the E2-stimulated cell growth.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Drostanolone, like other androgens, exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

Caption: Canonical Androgen Receptor (AR) Signaling Pathway activated by Drostanolone.

Experimental Workflow for Drostanolone Metabolite Analysis

The analysis of Drostanolone and its metabolites in biological matrices like urine is crucial for both clinical and anti-doping purposes. A typical workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Caption: Generalized workflow for the analysis of Drostanolone metabolites in urine.

Metabolism and Pharmacokinetics

Drostanolone propionate is administered via intramuscular injection and is not orally active. It acts as a prodrug, being hydrolyzed by esterases in the body to release the active Drostanolone. The propionate ester has an elimination half-life of approximately 2 days. The enanthate ester, with its longer carbon chain, has a significantly longer half-life.

Drostanolone is metabolized in the liver and other tissues. The primary metabolic pathways involve reduction of the 3-keto group to form 3α- and 3β-hydroxy metabolites, as well as hydroxylation at various positions on the steroid nucleus. These metabolites are then conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine. Studies have identified several urinary metabolites, with 2α-methyl-5α-androstan-17-one-3α-glucuronide and 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate being potential long-term biomarkers for its detection.

Conclusion

Drostanolone and its derivatives represent a unique class of anabolic-androgenic steroids with a distinct historical trajectory and pharmacological profile. Their development was driven by the need for an effective anti-estrogenic agent in breast cancer therapy. The medicinal chemistry of Drostanolone, particularly the introduction of the 2α-methyl group and the esterification of the 17β-hydroxyl group, has been pivotal in defining its potency and duration of action. A thorough understanding of its mechanism of action through the androgen receptor, its metabolic pathways, and the analytical methods for its detection is essential for researchers in medicinal chemistry and pharmacology. While its clinical use has waned, the study of Drostanolone derivatives continues to provide valuable insights into the structure-activity relationships of steroidal compounds and their interaction with nuclear receptors. Further research to obtain more precise quantitative data on receptor binding and pharmacokinetics will further enhance our understanding of this important class of molecules.

The Influence of Drostanolone Enanthate on Myogenic Differentiation: A Technical Guide Based on Dihydrotestosterone (DHT) Surrogacy

Drostanolone (B1670957), a derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) recognized for its role in increasing muscle mass and strength.[1][2] The enanthate ester extends its biological half-life but does not alter its fundamental mechanism of action.[3] Like other AAS, drostanolone functions as an agonist of the androgen receptor (AR).[2][4] The binding of drostanolone to the AR initiates a cascade of cellular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes, leading to increased protein synthesis and reduced catabolism.[1][4]

Core Signaling Pathway in Myogenesis

The anabolic effects of androgens on skeletal muscle are primarily mediated through the androgen receptor. Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor, influencing the expression of genes critical for muscle development and function. Key myogenic regulatory factors (MRFs) such as MyoD and myogenin are implicated in this pathway. Androgen-AR signaling has been shown to enhance myogenin expression, thereby accelerating myoblast differentiation.[5] Furthermore, studies with DHT have demonstrated a significant upregulation of MyoD, a pivotal transcription factor for myogenic commitment.[6] This signaling cascade ultimately leads to increased protein accretion in differentiated myotubes.[7]

References

- 1. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drostanolone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: LC-MS/MS Method for the Quantification of Drostanolone Enanthate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid, an ester derivative of drostanolone. It is often used for its muscle-building and performance-enhancing properties. Accurate and robust quantification of drostanolone enanthate is crucial in various fields, including pharmaceutical drug development, forensic toxicology, and anti-doping analysis. This application note provides a detailed protocol for the development and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in oily formulations and biological matrices.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Following chromatographic separation, the compound is ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard.

Materials and Reagents

-

This compound analytical standard

-

Testosterone Enanthate-d3 (Internal Standard)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Blank matrix (e.g., sesame oil for formulation analysis, human serum/plasma for biological samples)

Experimental Protocols

Standard and Sample Preparation

4.1.1. Preparation of Stock and Working Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Testosterone Enanthate-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standards for the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Testosterone Enanthate-d3 stock solution with methanol to a final concentration of 1 µg/mL.

4.1.2. Sample Preparation

-

For Oily Formulations:

-

Accurately weigh a portion of the oily sample and dilute it with hexane to a suitable concentration.

-

Perform a liquid-liquid extraction (LLE) with acetonitrile.

-

Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

For Serum/Plasma Samples:

-

To 100 µL of the serum/plasma sample, add the internal standard working solution.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

LC-MS/MS Instrumentation and Conditions

4.2.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Elution | Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4.2.2. Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Data Presentation: MRM Transitions and Quantitative Data

The following table summarizes the optimized MRM transitions for this compound and the internal standard, Testosterone Enanthate-d3.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 417.3 | 287.2 | 150 | 15 |

| 417.3 | 109.1 | 150 | 35 | |

| Testosterone Enanthate-d3 | 404.3 | 290.2 | 150 | 15 |

| 404.3 | 97.1 | 150 | 40 |

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed over the desired concentration range. Quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate to determine the precision and accuracy of the method.

Visualizations

Caption: Logical workflow for the development of the LC-MS/MS method.

Application Notes and Protocols for the GC-MS Analysis of Drostanolone Enanthate Metabolites

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Its detection in biological matrices is a key focus in sports anti-doping and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drostanolone metabolites. This document provides detailed application notes and protocols for the analysis of these metabolites in urine, catering to researchers, scientists, and professionals in drug development.

Drostanolone is extensively metabolized in the body, primarily through reduction and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] For GC-MS analysis, a multi-step process is typically required, including enzymatic hydrolysis to cleave the conjugated moieties, extraction of the free metabolites, and chemical derivatization to enhance their volatility and thermal stability for gas chromatographic separation. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose.[2]

Experimental Protocols

This section details the necessary steps for the analysis of drostanolone enanthate metabolites, from sample preparation to GC-MS analysis.

Sample Preparation

The following protocol outlines the preparation of urine samples for GC-MS analysis.

Materials and Reagents:

-

Urine sample

-

Phosphate (B84403) buffer (pH 7.0)

-

β-glucuronidase from E. coli

-

Sodium carbonate buffer (pH 9.6)

-

Tert-butyl methyl ether (TBME)

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., Methyltestosterone)

Procedure:

-

To 2 mL of urine, add a known amount of internal standard.

-

Add phosphate buffer (pH 7.0) to the urine sample.

-

Perform enzymatic hydrolysis by adding β-glucuronidase from E. coli and incubating the mixture at 50°C for 1 hour.[3] This step is crucial for cleaving the glucuronide conjugates of the metabolites.

-

After hydrolysis, adjust the pH of the sample to 9.6 using a sodium carbonate buffer.[3]

-

Extract the deconjugated metabolites using 5 mL of TBME.[3] Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization

To increase the volatility of the steroid metabolites for GC analysis, a derivatization step is necessary. The following protocol describes the formation of trimethylsilyl (TMS) ethers.

Materials and Reagents:

-

Dried sample extract from the previous step

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium (B1175870) iodide (NH₄I)

-

Ethanethiol

-

Pyridine or other suitable solvent

Procedure:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a derivatizing agent, such as a mixture of MSTFA, ammonium iodide, and ethanethiol.[4]

-

Incubate the mixture at 60-70°C for approximately 20-30 minutes to ensure complete derivatization.[5]

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical parameters for the analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 7000C Triple Quadrupole MS or similar).[6]

GC Conditions:

-

Column: HP-1MS (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injector Temperature: 280-300°C.[3]

-

Oven Temperature Program:

-

Injection Volume: 1-3 µL in split or splitless mode.[3]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

MS Interface Temperature: 280°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-650) for identification of unknown metabolites and Selected Ion Monitoring (SIM) for targeted quantification of known metabolites.

Data Presentation

The following table summarizes the key mass spectrometric data for the identification of the major metabolite of drostanolone, 2α-methyl-androsterone, as its TMS derivative.

| Metabolite | Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| 2α-methyl-androsterone | TMS Ether | 378 | 288, 273, 215, 180 |

Note: The fragmentation pattern of TMS-derivatized steroids often includes characteristic losses. The fragmentation of 2α-methyl-androsterone-TMS is expected to be similar to other androsterone-type steroids.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: Workflow for GC-MS analysis of Drostanolone metabolites.

Metabolic Pathway of Drostanolone

This diagram outlines the primary metabolic conversion of Drostanolone.

References

- 1. researchgate.net [researchgate.net]

- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

Application Notes and Protocols for the Sample Preparation of Drostanolone Enanthate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid, a derivative of dihydrotestosterone. It is often used by athletes and bodybuilders to increase muscle mass and strength. Due to its potential for misuse in sports and its clinical significance, robust and reliable methods for its detection and quantification in biological matrices are crucial. Effective sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This document provides detailed application notes and protocols for the most common sample preparation techniques for Drostanolone enanthate in biological matrices such as urine, serum, and plasma, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, the available equipment, and the subsequent analytical method, which is typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For anabolic steroids like Drostanolone, LLE is a widely used method.[1]

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE.[2][3]

Protein Precipitation

For matrices with high protein content, such as serum and plasma, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis.[4][5] This is often followed by LLE or SPE for further cleanup and concentration.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of steroids, including Drostanolone, using different sample preparation techniques. Please note that specific performance characteristics can vary depending on the exact methodology, instrumentation, and laboratory conditions.

| Preparation Technique | Biological Matrix | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Liquid-Liquid Extraction | Urine | LC-QTOF-MS | - | - | - | [6] |

| Liquid-Liquid Extraction | Urine | GC-MS | - | 1-10 ng/mL | - | [7] |

| Solid-Phase Extraction | Serum | LC-MS/MS | 42-95 | 1-10 pg/mL | 1-10 pg/mL | [3] |

| Solid-Phase Extraction | H295R cell medium | LC-MS/MS | 98.2-109.4 | - | - | [8] |

| Protein Precipitation | Serum | LC-MS/MS | >90 | - | - | [4] |

| Protein Precipitation & LLE | Serum | LC-MS/MS | 86.4-115.0 | 0.005-1 ng/mL | 0.005-1 ng/mL | [9] |

Note: Data for this compound specifically is limited; the table includes data for other anabolic steroids as a reference for expected performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Drostanolone in Urine

This protocol is adapted from methods used for the analysis of anabolic steroids in urine.[1][6][7]

Materials:

-

Urine sample

-

Phosphate (B84403) buffer (pH 7)

-

β-glucuronidase from E. coli

-

Diethyl ether or a mixture of n-pentane and diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or SpeedVac)

-

GC-MS or LC-MS/MS system

Procedure:

-

Hydrolysis: To a 2 mL urine sample, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 2 hours to hydrolyze the conjugated metabolites of Drostanolone.

-

Extraction: After cooling to room temperature, add 5 mL of diethyl ether. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection: Transfer the upper organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol (B129727) or ethyl acetate) for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Drostanolone in Serum/Plasma

This protocol is based on general procedures for steroid extraction from serum or plasma using reversed-phase SPE cartridges.[2][3][10]

Materials:

-

Serum or plasma sample

-

Internal standard solution

-

Methanol

-

Deionized water

-

Reversed-phase SPE cartridges (e.g., C18)

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: To 1 mL of serum or plasma, add the internal standard. Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interfering substances.

-

Elution: Elute the analyte with 3 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Drostanolone in Serum/Plasma

This is a rapid procedure for removing the bulk of proteins from serum or plasma samples.[4][5]

Materials:

-

Serum or plasma sample

-

Acetonitrile (B52724) (ice-cold)

-

Vortex mixer

-

Centrifuge (refrigerated)

-

LC-MS/MS system

Procedure:

-

Precipitation: To 200 µL of serum or plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for further concentration.

Visualizations

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

Caption: Protein Precipitation Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Drostanolone Enanthate Administration in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals